4-Methanesulfonyl-benzamidine chemical properties and structure
4-Methanesulfonyl-benzamidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 4-Methanesulfonyl-benzamidine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Chemical Properties and Structure
4-Methanesulfonyl-benzamidine, often handled as its hydrochloride salt, is a synthetic organic compound. The presence of the benzamidine moiety suggests potential applications in medicinal chemistry, particularly as an inhibitor of serine proteases.[1][2][3] The methanesulfonyl group significantly influences the molecule's polarity and potential biological activity.
Structure:
The chemical structure of 4-Methanesulfonyl-benzamidine hydrochloride consists of a central benzene ring substituted with a methanesulfonyl group at the para-position (position 4) relative to the benzamidine group.
Chemical Structure of 4-Methanesulfonyl-benzamidine Hydrochloride
Caption: 2D structure of 4-Methanesulfonyl-benzamidine Hydrochloride.
Table 1: Chemical Identifiers and Properties of 4-Methanesulfonyl-benzamidine Hydrochloride
| Property | Value | Source |
| IUPAC Name | 4-(Methylsulfonyl)benzenecarboximidamide hydrochloride | N/A |
| Synonyms | 4-Methanesulfonyl-benzamidine HCl, p-(Methylsulfonyl)benzamidine hydrochloride | N/A |
| CAS Number | 5434-06-0 | N/A |
| Molecular Formula | C₈H₁₁ClN₂O₂S | N/A |
| Molecular Weight | 234.70 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in water | N/A |
| Boiling Point | 386.3 °C | N/A |
| Flash Point | 187.5 °C | N/A |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Experimental Protocols
Proposed Synthesis Route
A plausible synthesis route for 4-Methanesulfonyl-benzamidine hydrochloride starts from 4-(methylsulfonyl)benzonitrile. This intermediate can be converted to the target benzamidine via the Pinner reaction or a related method.
Synthesis Workflow
Caption: Proposed synthesis workflow for 4-Methanesulfonyl-benzamidine HCl.
Step 1: Synthesis of 4-(Methylsulfonyl)benzonitrile (Intermediate)
A common method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide.
-
Materials: 4-(Methylthio)benzonitrile, oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid), solvent (e.g., acetic acid, dichloromethane).
-
Procedure:
-
Dissolve 4-(methylthio)benzonitrile in a suitable solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with a suitable aqueous solution to remove any remaining oxidizing agent and by-products.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2 & 3: Conversion to 4-Methanesulfonyl-benzamidine Hydrochloride
The Pinner reaction is a classic method for converting nitriles to imidates, which are then converted to amidines.
-
Materials: 4-(Methylsulfonyl)benzonitrile, anhydrous ethanol, dry hydrogen chloride gas, anhydrous ammonia.
-
Procedure:
-
Dissolve 4-(methylsulfonyl)benzonitrile in anhydrous ethanol and cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Allow the reaction mixture to stand at a low temperature until the imidate hydrochloride precipitates.
-
Isolate the precipitate by filtration and wash with anhydrous ether.
-
Treat the imidate hydrochloride with a solution of anhydrous ammonia in ethanol to form the benzamidine.
-
The resulting 4-Methanesulfonyl-benzamidine hydrochloride can be isolated and purified by recrystallization.[4]
-
Proposed Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of 4-Methanesulfonyl-benzamidine hydrochloride.
Table 2: Proposed Analytical Methods
| Technique | Purpose | Proposed Protocol |
| HPLC | Purity determination and quantification | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA). Detection: UV at a suitable wavelength (e.g., 254 nm) or Charged Aerosol Detection (CAD) if the chromophore is weak.[5][6] |
| ¹H and ¹³C NMR | Structural elucidation | Solvent: DMSO-d₆ or D₂O. Expected signals would correspond to the aromatic protons, the methyl protons of the sulfonyl group, and the exchangeable protons of the amidinium group.[7] |
| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis | Ionization: Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ ion would be observed.[7][8] |
Biological Activity and Signaling Pathways
Specific biological activity data for 4-Methanesulfonyl-benzamidine is limited in publicly accessible literature. However, based on the activities of related compounds, its potential pharmacological profile can be inferred.
Serine Protease Inhibition
The benzamidine scaffold is a well-established pharmacophore known to inhibit serine proteases such as trypsin, thrombin, and plasmin.[1][2][9] The amidinium group mimics the protonated side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes. The 4-methanesulfonyl substituent likely influences the binding affinity and selectivity through electronic and steric effects.
Inhibitory Mechanism of Benzamidine Analogs
Caption: Competitive inhibition of serine proteases by benzamidine analogs.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzamidine and sulfonamide derivatives.[10][11][12][13][14][15] These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary but may involve the inhibition of essential enzymes or disruption of cellular processes. It is plausible that 4-Methanesulfonyl-benzamidine could exhibit antimicrobial effects, a hypothesis that warrants experimental investigation.
Signaling Pathways
Currently, there is no direct evidence linking 4-Methanesulfonyl-benzamidine to specific cellular signaling pathways. Research on other benzamidine analogs suggests potential interactions with pathways regulated by serine proteases, which are involved in numerous physiological processes, including coagulation, fibrinolysis, and inflammation.[1][16][17] Further studies are required to elucidate any specific signaling pathway modulation by this compound.
Conclusion
4-Methanesulfonyl-benzamidine is a compound of interest for researchers in medicinal chemistry and drug development due to its structural features. While detailed experimental data is sparse, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and proposed analytical methods based on the chemistry of related compounds. The inferred biological activities, particularly as a serine protease inhibitor and a potential antimicrobial agent, highlight the need for further investigation to fully characterize its pharmacological profile and mechanism of action. This document aims to facilitate such future research endeavors.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography - Google Patents [patents.google.com]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New orally active serine protease inhibitors: structural requirements for their good oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
